molecular formula C20H22N2O3S B14805547 (2E)-3-(3,4-dimethoxyphenyl)-N-[(1-phenylethyl)carbamothioyl]prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-[(1-phenylethyl)carbamothioyl]prop-2-enamide

Cat. No.: B14805547
M. Wt: 370.5 g/mol
InChI Key: YWVVVRDJIQPFFF-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-N-{[(1-phenylethyl)amino]carbonothioyl}acrylamide is an organic compound with a complex structure that includes a dimethoxyphenyl group, a phenylethylamine moiety, and an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-{[(1-phenylethyl)amino]carbonothioyl}acrylamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with an appropriate reagent to form the corresponding dimethoxyphenyl intermediate.

    Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base to form the acrylamide derivative.

    Thioamide Formation: The acrylamide derivative is further reacted with a thioamide reagent to introduce the carbonothioyl group.

    Final Coupling: The final step involves coupling the thioamide derivative with 1-phenylethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-{[(1-phenylethyl)amino]carbonothioyl}acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-{[(1-phenylethyl)amino]carbonothioyl}acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-{[(1-phenylethyl)amino]carbonothioyl}acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the acrylamide and thioamide functionalities.

    3-(3,4-Dimethoxyphenyl)propionic acid: Contains the dimethoxyphenyl group but has a different backbone structure.

Uniqueness

3-(3,4-dimethoxyphenyl)-N-{[(1-phenylethyl)amino]carbonothioyl}acrylamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(1-phenylethylcarbamothioyl)prop-2-enamide

InChI

InChI=1S/C20H22N2O3S/c1-14(16-7-5-4-6-8-16)21-20(26)22-19(23)12-10-15-9-11-17(24-2)18(13-15)25-3/h4-14H,1-3H3,(H2,21,22,23,26)/b12-10+

InChI Key

YWVVVRDJIQPFFF-ZRDIBKRKSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=S)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.